N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with 4-(2-methylpropanamido)phenyl group under appropriate reaction conditions.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: Benzothiazole derivatives are known for their antibacterial, antifungal, anticancer, and anti-inflammatory activities. This compound can be explored for its potential therapeutic applications.
Materials Science: Benzothiazole derivatives are used in the development of luminescent materials, imaging reagents, and electroluminescent devices.
Industrial Applications: The compound can be used as a vulcanization accelerator in the rubber industry and as an antioxidant in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . The compound may interact with bacterial enzymes, leading to antibacterial activity, or with cancer cell receptors, resulting in anticancer effects.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide can be compared with other benzothiazole derivatives such as:
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11(2)16(20)18-13-9-7-12(8-10-13)17-19-14-5-3-4-6-15(14)21-17/h3-11H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVKLPMQEMYJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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